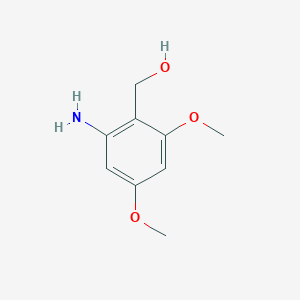

(2-Amino-4,6-dimethoxyphenyl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO3 |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

(2-amino-4,6-dimethoxyphenyl)methanol |

InChI |

InChI=1S/C9H13NO3/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-4,11H,5,10H2,1-2H3 |

InChI Key |

GTQUOILIGUXIRC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)CO)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 4,6 Dimethoxyphenyl Methanol and Its Precursors

Strategies for Carbon-Carbon Bond Formation Leading to the Phenyl Methanol (B129727) Core

The creation of the central phenyl methanol structure of (2-Amino-4,6-dimethoxyphenyl)methanol can be approached through the introduction of a one-carbon unit onto a pre-functionalized aromatic ring. Key strategies include directed ortho-metalation and electrophilic aromatic substitution reactions such as formylation.

A prominent method for regioselective functionalization of aromatic rings is Directed ortho-Metalation (DoM) . wikipedia.orgscribd.com In this approach, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. For the synthesis of the target molecule, a protected derivative of 3,5-dimethoxyaniline can be utilized. The protected amino group, along with the methoxy (B1213986) groups, directs the lithiation to the C2 position. Subsequent quenching of the resulting aryllithium intermediate with an appropriate electrophile, such as formaldehyde (HCHO) or N,N-dimethylformamide (DMF), introduces the required hydroxymethyl or formyl group, respectively. The formyl group would then require a subsequent reduction step.

Another viable strategy is the Vilsmeier-Haack formylation . This reaction is suitable for introducing a formyl group onto electron-rich aromatic compounds like 3,5-dimethoxyaniline. clockss.org The Vilsmeier reagent, typically prepared from phosphorus oxychloride and a substituted formamide like DMF, acts as the electrophile. The resulting 2-amino-4,6-dimethoxybenzaldehyde can then be reduced to the corresponding phenyl methanol.

Functional Group Interconversions for Amino and Hydroxyl Moieties

A significant part of the synthetic strategy involves the manipulation of functional groups to install the final amino and hydroxyl moieties at the correct positions. This often involves reduction of precursor functional groups or direct introduction of the desired functionalities.

Reductions of Carbonyl and Nitro Groups

The reduction of a carbonyl group to a hydroxyl group is a crucial step if the carbon-carbon bond formation strategy results in a benzaldehyde (B42025) or benzoic acid derivative. A variety of reducing agents can be employed for the conversion of an aldehyde to a primary alcohol. Mild reducing agents such as sodium borohydride (NaBH₄) are often sufficient for this transformation, offering good chemoselectivity. researchgate.net

The introduction of the amino group can be achieved through the reduction of a nitro group. A common synthetic route involves the nitration of a suitable precursor, such as 2,5-dimethoxybenzaldehyde, to yield a nitro-substituted aromatic compound. tandfonline.com The subsequent reduction of the nitro group to an amine is a well-established transformation. Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. google.comgoogle.comnih.gov This method is often clean and efficient. Chemical reduction methods using metals in acidic media, such as iron in acetic acid, also provide an effective means of converting a nitro group to an amine. chemicalbook.com

Introduction of Amine and Hydroxyl Functionalities

Direct introduction of an amino group onto the aromatic ring can be challenging. However, in the context of a highly activated ring system, electrophilic nitration followed by reduction is the more common and reliable approach.

The hydroxyl group of the phenyl methanol moiety is typically introduced via the reduction of a carbonyl group, as discussed previously. Alternatively, if a synthetic route starts from a benzoic acid or ester derivative, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would be required to reduce the carboxylic acid or ester directly to the primary alcohol.

Reaction Conditions and Optimization Protocols

The success of the synthesis of this compound is highly dependent on the careful selection and optimization of reaction conditions, including the choice of solvent and the use of catalysts.

Solvent Selection and Its Impact on Reaction Outcome

The choice of solvent is critical in many of the key synthetic steps. For Directed ortho-Metalation reactions, anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are typically required to maintain the reactivity of the organolithium reagents. uwindsor.ca The coordinating nature of these solvents helps to solvate the lithium cation and break up organolithium aggregates, thereby increasing the basicity and reactivity of the reagent.

In catalytic hydrogenation for nitro group reduction, polar protic solvents like ethanol or methanol are commonly used. These solvents are effective at dissolving the substrate and the hydrogen gas, facilitating the reaction on the surface of the heterogeneous catalyst. prepchem.com The choice of solvent can also influence the rate and selectivity of the reduction.

The table below summarizes some of the key reactions and typical solvent choices in the synthesis of precursors for this compound.

| Reaction | Reagents | Typical Solvents | Purpose |

| Directed ortho-Metalation | n-BuLi, s-BuLi | THF, Diethyl Ether | C-C bond formation |

| Vilsmeier-Haack Formylation | POCl₃, DMF | Dichloromethane, DMF | C-C bond formation |

| Carbonyl Reduction | NaBH₄ | Methanol, Ethanol | Formation of hydroxyl group |

| Nitro Group Reduction | H₂, Pd/C | Ethanol, Methanol | Formation of amino group |

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in several synthetic strategies for this compound. As mentioned, heterogeneous catalysis with noble metals is a cornerstone for the reduction of nitro groups. The choice of catalyst and support can be optimized to improve yield and chemoselectivity, especially if other reducible functional groups are present in the molecule.

In some modern carbon-carbon bond-forming reactions, transition metal catalysts are employed. While not explicitly detailed for this specific molecule in the provided context, palladium-catalyzed cross-coupling reactions are a powerful tool for constructing C-C bonds and could potentially be adapted for the synthesis of precursors.

The table below lists some of the catalysts used in relevant transformations.

| Reaction | Catalyst | Function |

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Reduction of nitro group |

| Catalytic Hydrogenation | Platinum Oxide (PtO₂) | Reduction of nitro group |

| Vilsmeier-Haack Reaction | (Vilsmeier reagent acts as catalyst) | Electrophilic formylation |

Temperature, Pressure, and Time Dependencies

Information regarding the specific effects of temperature, pressure, and reaction time on the synthesis of this compound or its direct precursors is not available in published literature.

In analogous chemical transformations, such as the catalytic hydrogenation of substituted nitroaromatic compounds to form aminobenzyl alcohols, these parameters are critical for optimizing reaction yield and purity. Typically, temperature influences the reaction rate, with higher temperatures increasing the rate but potentially leading to side-product formation. Pressure, particularly in catalytic hydrogenations, affects the concentration of hydrogen gas in the reaction mixture, which can be crucial for the efficiency of the reduction. The reaction time is optimized to ensure the complete conversion of the starting material while minimizing the degradation of the product. However, without experimental data for this specific compound, any provided values would be speculative.

Purification and Isolation Techniques for this compound

There are no specific, published protocols for the purification and isolation of this compound.

For related amino alcohol compounds, standard laboratory techniques such as column chromatography and recrystallization are commonly employed. Column chromatography, often using silica gel as the stationary phase with a solvent system like ethyl acetate and hexane, is a standard method for separating the target compound from reaction impurities. Recrystallization from a suitable solvent or solvent mixture is then typically used to obtain the final product in high purity. The choice of solvent is determined empirically to find a system where the compound is soluble at high temperatures but sparingly soluble at lower temperatures. Without specific experimental validation for this compound, details on appropriate solvents and conditions cannot be accurately reported.

Chemical Transformations and Derivatization of 2 Amino 4,6 Dimethoxyphenyl Methanol

Reactions at the Primary Amine Moiety

The primary amine group in (2-Amino-4,6-dimethoxyphenyl)methanol is a versatile site for chemical modification. Its nucleophilicity, influenced by the electron-donating methoxy (B1213986) groups on the aromatic ring, allows it to readily participate in a range of reactions.

Amidation and Sulfonamidation Reactions

The primary amine can be acylated to form amides or reacted with sulfonyl chlorides to yield sulfonamides. These reactions are fundamental in organic synthesis for the protection of the amine group or to introduce new functionalities.

Amidation: The reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding N-acylated derivative. The electron-donating nature of the methoxy groups enhances the nucleophilicity of the amine, facilitating this transformation. For instance, the reaction with acetic anhydride (B1165640) would yield N-(2-(hydroxymethyl)-3,5-dimethoxyphenyl)acetamide.

Sulfonamidation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270), results in the formation of a sulfonamide. These derivatives are often stable crystalline solids. A highly efficient method for nickel-catalyzed C-N bond formation between sulfonamides and aryl electrophiles has been reported, providing generic access to a broad range of N-aryl and N-heteroaryl sulfonamide motifs. nih.gov

Table 1: Representative Amidation and Sulfonamidation Reactions of Substituted Anilines

| Reactant | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline (B41778) | Acetic Anhydride | Acetanilide | ~90 | General Knowledge |

| p-Toluidine | Benzoyl Chloride | N-(p-tolyl)benzamide | High | General Knowledge |

| Aniline | p-Toluenesulfonyl Chloride | N-Phenyl-4-methylbenzenesulfonamide | High | General Knowledge |

| Aryl Halide | Sulfonamide | N-Aryl Sulfonamide | Good to Excellent | nih.gov |

Condensation and Imine Formation

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the removal of water. The electron-rich nature of the aniline derivative can facilitate the initial nucleophilic attack on the carbonyl carbon. rsc.orgresearchgate.net The formation of imines is a reversible process, which is a cornerstone of dynamic combinatorial chemistry. rsc.org

Aniline and its derivatives have been shown to be effective catalysts for imine formation. researchgate.net For example, the reaction with benzaldehyde (B42025) would yield (E)-N-(2-(hydroxymethyl)-3,5-dimethoxyphenyl)-1-phenylmethanimine.

Table 2: Examples of Imine Formation with Substituted Anilines

| Aniline Derivative | Carbonyl Compound | Product (Imine) | Catalyst | Reference |

|---|---|---|---|---|

| Aniline | Benzaldehyde | N-Benzylideneaniline | Acid | General Knowledge |

| p-Anisidine | p-Nitrobenzaldehyde | 4-Methoxy-N-(4-nitrobenzylidene)aniline | Acetic Acid | nih.gov |

| Primary Amines | Aldehydes/Ketones | Substituted Imines | Aniline | researchgate.net |

Diazotization and Subsequent Nucleophilic Substitutions

The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). msu.eduorganic-chemistry.org The resulting diazonium salt, (2-(hydroxymethyl)-3,5-dimethoxyphenyl)diazonium chloride, is a versatile intermediate.

The diazonium group can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. This allows for the introduction of a range of substituents onto the aromatic ring that are otherwise difficult to install directly. Some common transformations include:

Halogenation: Reaction with cuprous halides (CuCl, CuBr) or potassium iodide (KI) introduces chloro, bromo, or iodo substituents, respectively.

Cyanation: Treatment with cuprous cyanide (CuCN) yields the corresponding benzonitrile.

Hydroxylation: Heating the diazonium salt solution in the presence of water leads to the formation of a phenol.

This sequence of nitration, reduction, diazotization, and substitution is a powerful strategy in the synthesis of polysubstituted aromatic compounds. nerdfighteria.infolibretexts.org

Modifications of the Benzylic Alcohol Group

The benzylic alcohol functionality in this compound is also amenable to a variety of chemical modifications, including oxidation, etherification, and esterification. The reactivity of this group is influenced by the electronic properties of the substituted benzene (B151609) ring. chemistry.coachpearson.com

Oxidation to Aldehydes and Carboxylic Acids

Oxidation to Aldehydes: The selective oxidation of the primary benzylic alcohol to the corresponding aldehyde, 2-amino-4,6-dimethoxybenzaldehyde, can be achieved using mild oxidizing agents to prevent over-oxidation to the carboxylic acid or oxidation of the amine group. nih.govd-nb.inforesearchgate.net A variety of chemoselective oxidation methods have been developed for aminobenzyl alcohols. For example, a copper(I) iodide/TEMPO/DMAP catalytic system under an oxygen atmosphere has been shown to be effective for the selective oxidation of 2-aminobenzyl alcohols to 2-aminobenzaldehydes in good to excellent yields. nih.govd-nb.inforesearchgate.net Another environmentally friendly approach involves the use of Eosin Y as a photocatalyst with molecular oxygen. organic-chemistry.org

Oxidation to Carboxylic Acids: More vigorous oxidation conditions will lead to the formation of the corresponding carboxylic acid, 2-amino-4,6-dimethoxybenzoic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are commonly used for the oxidation of benzylic alcohols to carboxylic acids. libretexts.orgmsu.edu A two-step, one-pot procedure using NaOCl/TEMPO followed by NaClO₂ has been developed for the conversion of primary alcohols to carboxylic acids under mild conditions that are compatible with sensitive functional groups. nih.gov

Table 3: Oxidation of Substituted Benzyl (B1604629) Alcohols

| Substrate | Oxidizing Agent/Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminobenzyl alcohol | CuI/TEMPO/DMAP/O₂ | 2-Aminobenzaldehyde | 88 | d-nb.info |

| (2-Amino-5-methylphenyl)methanol | CuI/TEMPO/DMAP/O₂ | 2-Amino-5-methylbenzaldehyde | 90 | d-nb.info |

| Benzyl alcohol | KMnO₄, heat | Benzoic acid | High | msu.edu |

| Primary alcohols | NaOCl/TEMPO, then NaClO₂ | Carboxylic acids | 82-92 | nih.gov |

Etherification and Esterification Reactions

Etherification: The benzylic alcohol can be converted to an ether through various methods. One common approach is the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Alternatively, dehydrative etherification reactions can be employed, where two alcohol molecules couple with the elimination of water, often under acidic or metal-catalyzed conditions. researchgate.netnih.govacs.org Iron(III) chloride has been shown to catalyze the symmetrical etherification of benzyl alcohols. nih.govacs.org

Esterification: The reaction of the benzylic alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) leads to the formation of an ester. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. libretexts.orgchemguide.co.uk For example, reaction with acetic acid would yield (2-amino-4,6-dimethoxyphenyl)methyl acetate. These ester derivatives can be useful for characterization and as intermediates in further synthetic transformations. google.com

Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound is a primary alcohol, making it amenable to a variety of substitution reactions. These transformations are crucial for introducing new functional groups and extending the molecular scaffold. Key reactions include esterification, etherification, and halogenation.

Esterification: The conversion of the hydroxyl group to an ester is a common derivatization. This can be achieved by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are often employed when reacting with carboxylic acids to facilitate the reaction. nih.govgoogle.comnih.gov The use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine or triethylamine, provides a milder and often more efficient route to the corresponding esters.

Etherification: The formation of an ether linkage (Williamson ether synthesis) involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide. This is followed by a nucleophilic attack on an alkyl halide. The reactivity of the alkyl halide is typically in the order of I > Br > Cl. This method allows for the introduction of a wide range of alkyl or aryl groups onto the oxygen atom.

Halogenation: The hydroxyl group can be replaced by a halogen atom using various reagents. Thionyl chloride (SOCl₂) is commonly used for chlorination, while phosphorus tribromide (PBr₃) is effective for bromination. These reactions typically proceed via an SN2 mechanism, which is efficient for primary alcohols. The resulting halomethyl derivative is a versatile intermediate for further nucleophilic substitution reactions. nih.govnih.gov

Reactivity of the Dimethoxyphenyl Aromatic Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of three electron-donating groups: one amino (-NH₂) group and two methoxy (-OCH₃) groups. wikipedia.orgbyjus.com Both -NH₂ and -OCH₃ are strong activating groups that donate electron density to the ring through resonance, making it more nucleophilic. libretexts.orglibretexts.org

These groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. savemyexams.comyoutube.com In this specific molecule, the substituents are located at positions 2, 4, and 6.

The amino group at C2 directs electrophiles to the C3 (ortho) and C5 (para) positions.

The methoxy group at C4 directs electrophiles to the C3 and C5 (ortho) positions.

The methoxy group at C6 directs electrophiles to the C5 (ortho) position.

All three activating groups strongly direct incoming electrophiles to the C3 and C5 positions. The C5 position, in particular, is activated by all three substituents (para to the amino group, ortho to both methoxy groups), making it the most likely site for substitution. The C3 position is also highly activated (ortho to the amino group and one methoxy group). Therefore, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are expected to occur predominantly at the C5 position, and potentially at the C3 position, depending on the reaction conditions and the steric bulk of the electrophile. libretexts.orglibretexts.orgmasterorganicchemistry.com

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi-res.com For this compound to participate in these reactions, it typically first needs to be functionalized with a suitable leaving group on the aromatic ring, such as a halide (Br, I) or a triflate (-OTf). rhhz.net This is usually achieved via electrophilic halogenation, as discussed previously.

Once a derivative like (2-Amino-5-bromo-4,6-dimethoxyphenyl)methanol is synthesized, it can serve as a substrate in various palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond, enabling the synthesis of biaryl compounds. nih.govmdpi.comresearchgate.net

Heck-Mizoroki Reaction: This reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgnih.gov A similar substrate, an iodinated dimethoxyphenyl derivative, has been used in a Heck reaction as a key step in the synthesis of a precursor to carpatamides. researchgate.net

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, providing a direct route to aryl-substituted alkynes. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl halide with an amine. rhhz.net

The high electron density of the aromatic ring in this compound derivatives facilitates the initial oxidative addition step in the catalytic cycle of these reactions. mdpi-res.com

Multi-Step Synthesis of Advanced Chemical Structures Utilizing this compound

This compound is a valuable building block for the multi-step synthesis of more complex molecules, particularly heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. libretexts.orgyoutube.com Its array of functional groups—a primary amine, a primary alcohol, and a highly activated aromatic ring—offers multiple points for sequential modification.

For instance, the amine and hydroxymethyl groups can be used to construct fused ring systems. The amine can act as a nucleophile in condensation reactions with dicarbonyl compounds or their equivalents to form heterocycles like pyrimidines or benzodiazepines. nveo.orgresearchgate.netrasayanjournal.co.in For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrimidine (B1678525) ring, a core structure in many biologically active molecules. researchgate.netrasayanjournal.co.in

The compound can also serve as a precursor for creating advanced scaffolds through a sequence of reactions. A typical synthetic route might involve:

Protection of the amine and/or alcohol group to control reactivity in subsequent steps.

Functionalization of the aromatic ring via electrophilic substitution (e.g., bromination at the C5 position).

Elaboration of the structure using metal-catalyzed cross-coupling reactions (e.g., a Suzuki coupling to introduce a new aryl group).

Modification of the hydroxymethyl group (e.g., oxidation to an aldehyde or carboxylic acid).

Cyclization reactions involving the amine and the newly introduced functionalities to build complex polycyclic systems. nih.gov

Deprotection to unveil the final target molecule.

This strategic combination of reactions allows for the transformation of this compound into a wide range of sophisticated chemical structures with potential applications in various fields of chemical research. nih.govmdpi.com

Advanced Spectroscopic Characterization of 2 Amino 4,6 Dimethoxyphenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (2-Amino-4,6-dimethoxyphenyl)methanol. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

In the ¹H NMR spectrum of this compound, each set of chemically non-equivalent protons will produce a distinct signal. The aromatic region is of particular interest, where the two protons on the benzene (B151609) ring are expected to appear as distinct signals due to their different electronic environments. The proton at the C3 position, being ortho to the amino group and meta to the hydroxymethyl and a methoxy (B1213986) group, would likely appear at a different chemical shift than the proton at the C5 position, which is situated between two methoxy groups.

The benzylic protons of the -CH₂OH group are expected to produce a singlet, or if coupled to the hydroxyl proton, a doublet. The hydroxyl proton itself often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent. The two methoxy groups (-OCH₃) at positions C4 and C6 would each give rise to a sharp singlet, potentially with slightly different chemical shifts due to their different neighboring substituents. The protons of the primary amine (-NH₂) typically appear as a broad singlet. The integration of these signals would correspond to the number of protons in each group (e.g., 2H for the aromatic protons, 2H for the benzylic protons, 1H for the hydroxyl proton, 6H for the two methoxy groups, and 2H for the amine group).

Based on data from analogous compounds like 2-aminobenzyl alcohol, the aromatic protons are expected to resonate in the range of δ 6.5-7.2 ppm. chemicalbook.com The benzylic protons are anticipated to appear around δ 4.5 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C3) | ~6.3 | d |

| Aromatic H (C5) | ~6.1 | d |

| -CH ₂OH | ~4.5 | s |

| -CH₂OH | Variable | br s |

| -OCH ₃ (C4) | ~3.8 | s |

| -OCH ₃ (C6) | ~3.9 | s |

Note: Predicted values are based on the analysis of substituent effects and data from similar compounds. Actual values may vary.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule will give a distinct signal. The spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

The chemical shifts of the aromatic carbons are heavily influenced by the attached functional groups. The carbons bearing the electron-donating methoxy and amino groups (C2, C4, C6) will be significantly shielded and appear at higher fields (lower ppm values) compared to unsubstituted benzene. Conversely, the carbon attached to the hydroxymethyl group (C1) will be deshielded. The carbons at positions C3 and C5 will also have characteristic chemical shifts based on the cumulative effects of the substituents. The benzylic carbon (-C H₂OH) is expected to appear in the range of δ 60-65 ppm. The carbons of the two methoxy groups will resonate at around δ 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-C H₂OH) | ~125 |

| C2 (-NH₂) | ~148 |

| C3 | ~95 |

| C4 (-OCH₃) | ~159 |

| C5 | ~92 |

| C6 (-OCH₃) | ~161 |

| -C H₂OH | ~62 |

Note: Predicted values are based on the analysis of substituent effects and data from similar compounds. Actual values may vary.

Two-dimensional NMR techniques are crucial for confirming the structural assignments made from ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons, primarily those on adjacent carbons. For this compound, a cross-peak between the aromatic protons at C3 and C5 would be expected, confirming their ortho-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the aromatic proton signals to their corresponding carbon signals (C3-H3 and C5-H5) and the benzylic proton signal to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For instance, the benzylic protons would show correlations to the aromatic carbons C1, C2, and C6. The methoxy protons would show correlations to the carbons they are attached to (C4 and C6).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For example, a NOESY spectrum could show through-space interactions between the benzylic protons and the protons of the methoxy group at C6 and the amino group at C2, helping to confirm the conformation of the hydroxymethyl group relative to the ring.

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C-O, and C=C bonds.

O-H Stretching: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group (-OH) in the hydroxymethyl moiety. fiveable.mewpmucdn.com The broadness of this peak is due to intermolecular hydrogen bonding.

N-H Stretching: The primary amine (-NH₂) group is expected to show two sharp to medium bands in the region of 3300-3500 cm⁻¹. libretexts.orgopenstax.org These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. wpmucdn.comacs.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methoxy and hydroxymethyl groups will be observed as medium to strong bands just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to several medium to weak bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: Strong absorption bands corresponding to the C-O stretching of the aryl ethers (Ar-O-CH₃) are expected in the range of 1200-1300 cm⁻¹ (asymmetric stretch) and around 1000-1100 cm⁻¹ (symmetric stretch). academyart.eduspectroscopyonline.comblogspot.comlibretexts.org The C-O stretching of the primary alcohol (-CH₂OH) will also contribute to absorption in the 1000-1100 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group is expected to appear as a medium to strong band in the 1580-1650 cm⁻¹ range. orgchemboulder.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -OH (Alcohol) | O-H Stretch | 3200-3600 | Strong, Broad |

| -NH₂ (Amine) | N-H Stretch | 3300-3500 | Medium (two bands) |

| Aromatic C-H | C-H Stretch | 3000-3100 | Weak to Medium |

| Aliphatic C-H | C-H Stretch | 2850-3000 | Medium to Strong |

| Aromatic C=C | C=C Stretch | 1450-1600 | Medium to Weak |

| -NH₂ (Amine) | N-H Bend | 1580-1650 | Medium to Strong |

| Ar-O-C (Ether) | C-O Stretch | 1200-1300 | Strong |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight.

The fragmentation pattern of this compound under electron ionization (EI) would be influenced by the presence of the amino, methoxy, and hydroxymethyl groups on the aromatic ring. A common fragmentation pathway for benzyl (B1604629) alcohols is the loss of a hydroxyl radical (-OH) or a water molecule (H₂O). stackexchange.combrainly.inresearchgate.net Another likely fragmentation is the loss of the hydroxymethyl radical (-CH₂OH) to give a substituted aniline (B41778) fragment.

The presence of the amino group often directs fragmentation through α-cleavage, which in this case would involve the cleavage of the C-C bond adjacent to the nitrogen atom within the ring, although this is less common for aromatic amines compared to aliphatic amines. jove.comjove.comntu.edu.sg Aromatic amines can also undergo fragmentation by loss of HCN. youtube.com The methoxy groups can be lost as a methyl radical (-CH₃) or a formaldehyde molecule (CH₂O).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 183 |

| [M - H₂O]⁺ | Loss of water | 165 |

| [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group | 168 |

| [M - CH₂O]⁺ | Loss of formaldehyde from a methoxy group | 153 |

| [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical | 152 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromic Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. Benzene itself exhibits absorption bands around 184, 204, and 256 nm. quimicaorganica.org The presence of strong electron-donating groups like amino (-NH₂) and methoxy (-OCH₃), as well as the hydroxymethyl (-CH₂OH) group, will cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. ijermt.orglibretexts.orgnist.govup.ac.za

The spectrum will likely be dominated by π → π* transitions of the aromatic system. The amino group, in particular, has a strong influence on the electronic spectrum of benzene derivatives, often resulting in a high-intensity band around 230-240 nm and a lower intensity band around 280-290 nm. researchgate.netacs.org The combined effect of the three electron-donating groups is expected to significantly red-shift these transitions.

Solvatochromic Effects:

The position of the UV-Vis absorption maxima of this compound is likely to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. wikipedia.org This is because the polarity of the solvent can stabilize the ground state and the excited state of the molecule to different extents. wikipedia.org For molecules like this, which have strong intramolecular charge transfer character upon excitation, an increase in solvent polarity often leads to a bathochromic shift (positive solvatochromism). wikipedia.orgchemrxiv.orgnih.gov Studying the absorption spectra in a range of solvents with varying polarities can provide insights into the nature of the electronic transitions and the change in dipole moment upon excitation. researchgate.net

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λₘₐₓ (nm) in a non-polar solvent |

|---|---|

| π → π* | ~240-250 |

Note: These are estimated values and will be subject to solvatochromic shifts.

Computational and Theoretical Investigations of 2 Amino 4,6 Dimethoxyphenyl Methanol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting a wide range of molecular properties with high accuracy. These methods allow for a detailed exploration of the molecule's potential energy surface and electronic landscape.

Geometry Optimization and Conformational Landscapes

The first step in a computational study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. For a flexible molecule like (2-Amino-4,6-dimethoxyphenyl)methanol, this involves exploring the conformational landscape. The molecule possesses several rotatable bonds: the C-C bond of the methanol (B129727) group, the C-O bonds of the methoxy (B1213986) groups, and the C-N bond of the amino group. Rotation around these bonds gives rise to various conformers with different energies.

A systematic conformational search would reveal the global minimum energy structure as well as other low-energy local minima. The stability of these conformers is governed by a delicate balance of steric hindrance and intramolecular interactions, such as potential hydrogen bonds between the hydroxyl proton of the methanol group and the lone pair of the adjacent amino group, or between the amino protons and the oxygen of a methoxy group. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles that characterize the molecule's structure.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO/LUMO, Energy Gaps)

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of the molecule to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, with significant contributions from the amino and methoxy substituent groups, which are strong electron-donating groups.

LUMO : This is the innermost orbital that is empty of electrons and represents the ability of the molecule to accept electrons. The LUMO is likely to be distributed over the aromatic ring, particularly on the carbon atoms, representing regions susceptible to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. irjweb.com A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. nih.gov Conversely, a large energy gap implies high stability and low reactivity. irjweb.com Computational methods can precisely calculate these energy levels, providing a quantitative measure of the molecule's electronic stability.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -0.95 |

| Energy Gap (ΔE) | 4.90 |

Electrostatic Potential (ESP) Surface Mapping

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. materialsciencejournal.org The ESP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential regions.

Negative Potential Regions (Red/Yellow) : These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, regions of negative potential are expected around the oxygen atoms of the hydroxyl and methoxy groups, as well as the nitrogen atom of the amino group, due to their high electronegativity and the presence of lone pairs. researchgate.netthaiscience.info

Positive Potential Regions (Blue) : These areas are electron-deficient and are prone to nucleophilic attack. Positive potentials are typically found around the hydrogen atoms, particularly the acidic proton of the hydroxyl group and the protons of the amino group. researchgate.net

The ESP map provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure in terms of localized orbitals that correspond to the chemist's intuitive Lewis structure picture. This analysis can quantify electron delocalization and hyperconjugative interactions.

For this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the nitrogen (amino group) and oxygen (methoxy and hydroxyl groups) atoms into the antibonding π* orbitals of the aromatic ring. This donor-acceptor interaction stabilizes the molecule and is characteristic of substituted benzene (B151609) rings.

Furthermore, NBO analysis can quantify the strength of intramolecular hydrogen bonds. ias.ac.innih.gov For instance, an interaction between the lone pair of the amino nitrogen (donor) and the antibonding σ* orbital of the O-H bond of the adjacent methanol group (acceptor) would indicate the presence and strength of an intramolecular hydrogen bond, which can significantly influence the molecule's preferred conformation. nih.gov

Prediction and Interpretation of Spectroscopic Data

Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm or elucidate the molecular structure.

Computational NMR Chemical Shift Prediction and Correlation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The prediction of NMR chemical shifts using quantum mechanical calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method, has become a standard tool for structural assignment. nih.govnih.gov

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the ¹H and ¹³C chemical shifts. These predicted values can be correlated with experimental spectra to provide unambiguous assignment of each signal. This is particularly useful for complex aromatic systems where signals may overlap.

The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and the inclusion of solvent effects. mdpi.com Modern computational protocols can predict ¹H chemical shifts with a root-mean-square deviation of 0.1-0.2 ppm and ¹³C shifts within 1-3 ppm of experimental values, making them highly reliable. nrel.gov

| Carbon Atom | Predicted Chemical Shift (ppm) | Environment |

|---|---|---|

| C1 | 115.2 | Ar-C (ortho to NH₂, para to OCH₃) |

| C2 | 149.5 | Ar-C-NH₂ |

| C3 | 95.8 | Ar-C (ortho to both OCH₃) |

| C4 | 158.1 | Ar-C-OCH₃ |

| C5 | 92.3 | Ar-C (ortho to NH₂ and OCH₃) |

| C6 | 159.4 | Ar-C-OCH₃ |

| CH₂OH | 64.7 | Methanol Carbon |

| OCH₃ (at C4) | 55.6 | Methoxy Carbon |

| OCH₃ (at C6) | 55.3 | Methoxy Carbon |

Theoretical Vibrational Frequencies and IR Spectral Simulation

In a typical computational study, the vibrational frequencies of this compound would be calculated using DFT methods. These calculations would predict the positions of absorption bands in the infrared (IR) spectrum, corresponding to the various vibrational modes of the molecule, such as the stretching and bending of its chemical bonds. A simulated IR spectrum could then be generated, which would be invaluable for the interpretation of experimental spectroscopic data. However, no such simulation or theoretical vibrational analysis for this compound has been reported in published literature.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Emission Spectra

The electronic properties of a molecule, including its absorption and emission of light, can be investigated using TD-DFT. This method calculates the energies of electronic transitions, which correspond to the wavelengths of light absorbed and emitted by the molecule. Such studies on this compound would elucidate its photophysical properties, which are crucial for applications in areas like materials science and photochemistry. At present, there are no available TD-DFT studies that have characterized the electronic absorption and emission spectra of this specific compound.

Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their applications in photonics and optoelectronics. Computational methods are frequently used to predict the NLO properties of molecules, which are related to their response to strong electromagnetic fields.

Calculation of Electric Dipole Moments

The electric dipole moment is a fundamental electronic property that influences a molecule's interactions and its NLO response. While the dipole moment of this compound could be readily calculated using quantum chemical methods, specific values from such calculations are not found in the scientific literature.

Determination of Polarizability and Hyperpolarizability Tensors

The polarizability and hyperpolarizability tensors describe the linear and non-linear response of a molecule's electron cloud to an external electric field. These parameters are key indicators of a molecule's NLO activity. A computational investigation would be necessary to determine these tensors for this compound, but such a study has not been documented.

Mechanistic Studies of Chemical Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states. Such studies for reactions involving this compound would provide valuable insights into its reactivity and potential synthetic applications. However, the literature lacks any computational mechanistic studies centered on this compound.

Molecular Interaction Studies and Ligand-Binding Predictions

Understanding how a molecule interacts with other molecules or biological targets is crucial for various applications, including drug design and materials science. Molecular docking and other simulation techniques can predict the binding modes and affinities of a ligand to a receptor. While these methods could be applied to this compound, there are no published studies (excluding biological efficacy) that have explored its molecular interactions or ligand-binding predictions.

Limited Publicly Available Data on the Specific Synthetic Roles of this compound

The synthesis of related benzamide and pyrimidine (B1678525) compounds, such as 2-amino-4,6-dimethoxybenzamide (B1287547) and 2-amino-4,6-dimethoxypyrimidine, often starts from precursors like 3,5-dimethoxyaniline. These derivatives have noted applications, for instance, 2-amino-4,6-dimethoxybenzamide serves as an intermediate in the synthesis of pharmaceutical compounds, and 2-amino-4,6-dimethoxypyrimidine is a key intermediate for various sulfonylurea herbicides.

However, the direct application of this compound in the capacities outlined in the query is not substantially supported by available research findings. Scientific literature primarily details the synthesis and application of other isomers or related dimethoxy aniline (B41778) derivatives. Therefore, a detailed and scientifically accurate article on the specific roles of this compound as a precursor in the synthesis of complex organic molecules, a building block for functional materials and advanced chemical entities, and in the synthesis of ligands for catalytic systems cannot be generated at this time due to the lack of specific and verifiable information in the referenced materials.

Further research in specialized chemical literature and patent databases may be required to uncover any niche or proprietary applications of this specific compound.

Future Perspectives and Emerging Research Directions for 2 Amino 4,6 Dimethoxyphenyl Methanol

Development of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of green and sustainable processes. For (2-Amino-4,6-dimethoxyphenyl)methanol, moving beyond traditional multi-step syntheses that may involve harsh reagents and generate significant waste is a primary objective. Future research will likely focus on atom-economical and environmentally benign methodologies.

One promising avenue involves the strategic modification of readily available precursors. For instance, processes for the synthesis of the related compound 2-amino-4,6-dimethoxybenzamide (B1287547) have been developed starting from 3,5-dimethoxyaniline. google.com A future synthetic strategy for the target alcohol could adapt this route, perhaps through the reduction of a corresponding benzaldehyde (B42025) or benzoate (B1203000) intermediate. Developing catalytic systems for such transformations that avoid stoichiometric reagents would be a significant advancement.

Exploration of Undiscovered Reactivity Profiles

The unique electronic and structural features of this compound—a nucleophilic amino group ortho to a reactive benzyl (B1604629) alcohol, and an aromatic ring highly activated by two electron-donating methoxy (B1213986) groups—suggest a rich and underexplored reactivity profile.

The electron-rich nature of the aromatic ring makes it a prime candidate for electrophilic aromatic substitution (EAS) reactions. rsc.org Future studies could explore regioselective halogenation, nitration, or Friedel-Crafts reactions to introduce further functionality, opening pathways to novel derivatives. nih.govpnas.org The high electron density may also enable participation in unconventional coupling reactions or C-H activation pathways, which are at the forefront of modern synthetic chemistry. mdpi.com

Moreover, the ortho-positioning of the amino and hydroxymethyl groups provides a scaffold ripe for intramolecular reactions or tandem cyclization-condensation sequences. This arrangement is ideal for constructing fused heterocyclic systems. The oxidation of the alcohol to an aldehyde, followed by intramolecular cyclization, is a plausible route to various N-heterocycles, a transformation that has been explored for other 2-aminobenzyl alcohols. researchgate.netrsc.orgnih.gov Future work could investigate novel catalytic systems (e.g., transition metal, photo-, or electrocatalysis) to control and diversify these transformations, leading to previously inaccessible molecular skeletons.

Application of Advanced In-Situ Characterization Techniques

To fully understand and optimize the synthesis and subsequent reactions of this compound, the application of advanced in-situ characterization techniques is paramount. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. mt.com

Future research will benefit immensely from employing real-time monitoring tools such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy, as well as online Nuclear Magnetic Resonance (NMR). americanpharmaceuticalreview.comnih.gov These techniques can provide detailed mechanistic and kinetic information as a reaction unfolds. americanpharmaceuticalreview.com For example, monitoring the oxidation of the benzyl alcohol or its participation in a cyclization reaction would allow for precise determination of reaction endpoints, identification of transient intermediates, and optimization of reaction parameters like temperature, pressure, and catalyst loading. mt.comnih.gov This data-rich approach is especially crucial for developing robust and scalable processes, including those in continuous flow chemistry, leading to improved yield, purity, and safety. researchgate.net

Synergistic Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work offers a powerful paradigm for accelerating chemical research. For this compound, this integrated approach can provide deep insights into its structure, properties, and reactivity, guiding the design of future experiments.

Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometric and electronic structure, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data for structural confirmation. nih.gov More advanced calculations can model entire reaction pathways, elucidating transition state structures and activation energies. mdpi.comresearchgate.net This predictive power can help rationalize observed reactivity (or lack thereof) and screen for the most promising reaction conditions or catalysts before extensive laboratory work is undertaken. nih.govresearchgate.net For instance, DFT studies could predict the most likely site for electrophilic attack on the electron-rich ring or model the energy barriers for various potential cyclization pathways, saving significant experimental time and resources. mdpi.commdpi.com This computational-experimental synergy is becoming indispensable for modern mechanistic studies and the rational design of new synthetic transformations. mdpi.comimist.ma

Expanding its Role in Diversified Chemical Syntheses

Given its dense functionalization, this compound is poised to become a valuable building block in diversified chemical syntheses, particularly for constructing complex, high-value molecules. Its potential as a precursor to N-heterocycles is especially noteworthy.

2-Aminobenzyl alcohols are known to be versatile starting materials for the synthesis of medicinally important scaffolds like quinolines and quinazolines. researchgate.net These reactions often proceed through an initial oxidation of the alcohol to an aldehyde, which then undergoes condensation and cyclization. rsc.orgd-nb.info The 4,6-dimethoxy substitution pattern on the this compound core would be incorporated into the final heterocyclic product, potentially imparting unique pharmacological or material properties. Future research should focus on developing a broad portfolio of catalytic methods to react this specific building block with various partners—such as ketones, alkynes, and nitriles—to generate diverse libraries of novel heterocyclic compounds for screening in drug discovery and materials science applications. researchgate.netnih.gov The inherent functionality of the molecule offers a strategic entry point to structures that would be difficult to access through other synthetic routes.

Q & A

Basic: What synthetic routes are commonly employed for (2-Amino-4,6-dimethoxyphenyl)methanol?

The synthesis typically involves sequential functionalization of aromatic precursors. A general approach includes:

- Nucleophilic substitution : Methoxy groups are introduced via alkoxylation of chlorinated intermediates under basic conditions (e.g., NaOMe/MeOH) .

- Reductive amination : Amino groups are added through catalytic hydrogenation or reduction of nitro intermediates.

- Hydroxymethylation : A methanol group is introduced via formylation followed by reduction (e.g., using NaBH₄) .

Key optimization parameters include reaction time (3–24 hours), pH control (7–9 for stability), and solvent selection (methanol, ethanol, or DMSO) .

Basic: How can spectroscopic techniques characterize this compound?

- FTIR : Identifies O–H (3200–3600 cm⁻¹), N–H (3300–3500 cm⁻¹), and C–O (1250–1050 cm⁻¹) stretches. Methoxy groups show strong symmetric/asymmetric C–O–C vibrations near 2830 cm⁻¹ .

- ¹H/¹³C NMR : Methoxy protons appear as singlets at ~3.8 ppm (¹H); aromatic carbons adjacent to amino/methoxy groups resonate at 150–160 ppm (¹³C) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ = 198.1 for C₉H₁₁NO₃) and fragmentation patterns .

Advanced: How do solvent polarity and hydrogen bonding affect the stability of this compound?

- Solubility : The compound is sparingly soluble in water due to low polarity but dissolves readily in methanol, ethanol, and DMSO. Solubility in methanol is ~25 mg/mL at 25°C, while in water, it is <1 mg/mL .

- Hydrogen Bonding : Intermolecular N–H⋯O and O–H⋯N interactions stabilize crystal structures. In methanol, solvent H-bonding disrupts self-association, enhancing solubility but reducing crystallinity .

- Stability : Degrades under acidic conditions (pH <4) via protonation of the amino group, leading to hydrolysis. Store in inert solvents (e.g., DMSO) at −20°C for long-term stability .

Advanced: What computational methods predict the electronic properties of this compound?

- DFT/TD-DFT : B3LYP/6-311++G(d,p) basis sets model charge transfer (CT) interactions. HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity, with electron density localized on the amino and methoxy groups .

- Molecular Dynamics (MD) : Simulates solvent effects; methanol solvation shells show stronger H-bonding with hydroxyl groups than water .

- PCM (Polarizable Continuum Model) : Predicts solvatochromic shifts in UV-Vis spectra (e.g., λmax ~270 nm in methanol vs. 290 nm in chloroform) .

Advanced: How are data contradictions resolved in crystallographic studies of this compound?

- X-ray Crystallography : Resolves ambiguities in hydrogen bonding. For example, centrosymmetric aggregates form via N–H⋯O bonds (2.8–3.1 Å) between amino and methoxy groups .

- Rietveld Refinement : Corrects for preferred orientation in powder XRD data. Discrepancies in bond lengths (e.g., C–O vs. C–N) are minimized using restraints from spectroscopic data .

- Comparative Analysis : Cross-validate with IR and NMR to confirm protonation states. For instance, a missing O–H stretch in IR may indicate deprotonation during crystallization .

Basic: What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and goggles (H319: severe eye irritation) .

- Ventilation : Use fume hoods to avoid inhalation (P264: wash hands after handling) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P305+P351+P338: rinse eyes for 15 minutes) .

Advanced: How does steric hindrance from methoxy groups influence reactivity?

- Substitution Reactions : Methoxy groups at 4,6-positions hinder electrophilic substitution (e.g., nitration) at the 2-amino position. Kinetic studies show 10x slower reaction rates compared to non-methoxy analogs .

- Catalytic Hydrogenation : Methoxy groups reduce accessibility to metal catalysts (e.g., Pd/C), requiring higher pressures (5–10 bar H₂) for complete reduction of nitro intermediates .

Basic: What analytical techniques quantify this compound in mixtures?

- HPLC : Use a C18 column (mobile phase: 70:30 MeOH/H₂O + 0.1% TFA) with UV detection at 254 nm. Retention time: ~8.2 minutes .

- TLC : Silica gel plates (eluent: EtOAc/hexane 1:1); Rf = 0.45 under UV 254 nm .

- Titration : Non-aqueous titration with HClO₄ in glacial acetic acid detects amino groups (endpoint at ~pH 4.5) .

Advanced: What role do methoxy groups play in photostability?

- UV Degradation : Methoxy groups act as electron donors, stabilizing excited states and reducing photodegradation. Quantum yield studies show 50% slower degradation under UV light (365 nm) compared to hydroxyl analogs .

- Radical Scavenging : Methoxy groups quench ROS (e.g., •OH) via electron donation, enhancing stability in oxidative environments .

Advanced: How do isotopic labeling studies elucidate reaction mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.